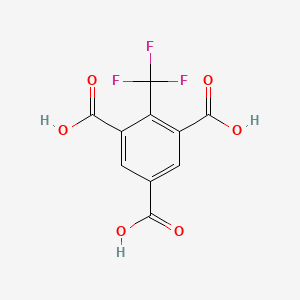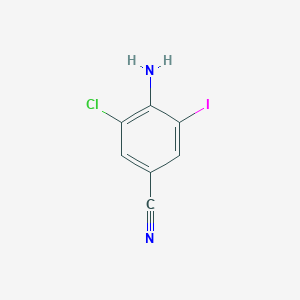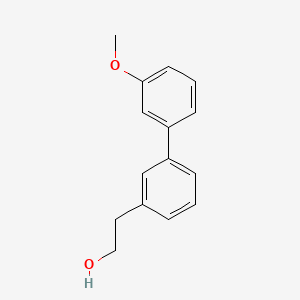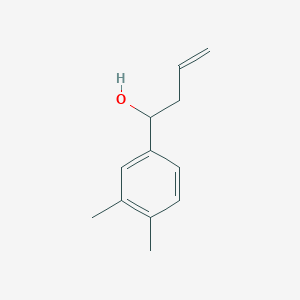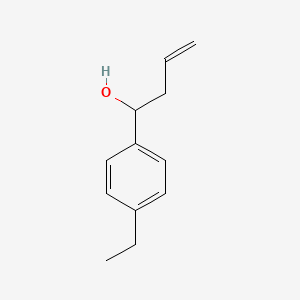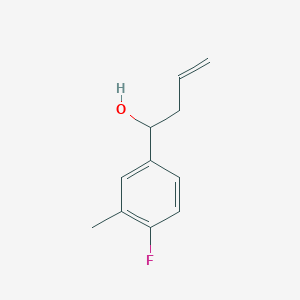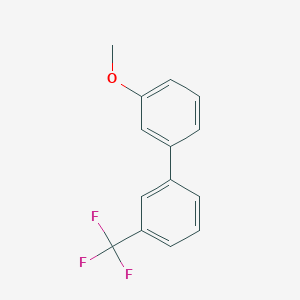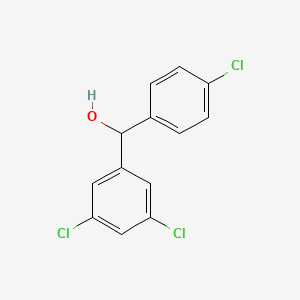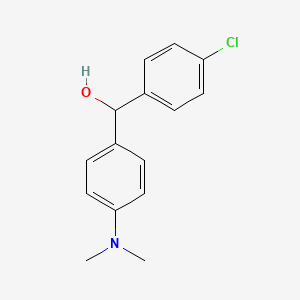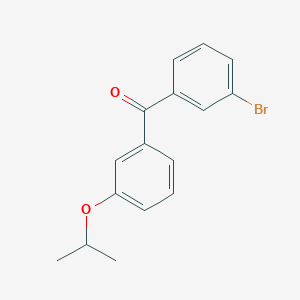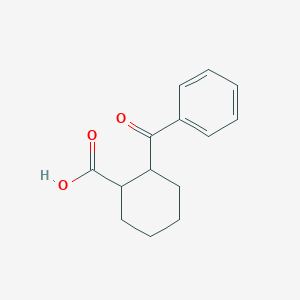
2-Benzoylcyclohexanecarboxylic acid
Vue d'ensemble
Description
2-Benzoylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzoylcyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoylcyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Compound Preparation : The optically active trans-2-aminocyclohexanecarboxylic acids have been prepared using a racemic mixture involving N-benzoyl trans-2-aminocyclohexanecarboxylic acid, demonstrating the potential of these compounds in synthesizing chiral molecules (Nohira, Ehara, & Miyashita, 1970).
Food and Cosmetic Applications : Benzoic acid and its derivatives, including 2-Benzoylcyclohexanecarboxylic acid, are used as preservatives and flavoring agents in foods, cosmetics, and pharmaceuticals. Their widespread use raises concerns regarding human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017).
Herbicide Development : The compound has been studied for its role in the development of triketone herbicides, specifically for its ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase, crucial for herbicidal activity (Lee et al., 1998).
Molecular Structure Analysis : Investigations into the molecular structures and conformational analysis of isomeric t-5- and t-4-phenyl-t(c)-2-benzoyl-r-1-cyclohexanecarboxylic acids have been conducted using NMR and FT-IR spectroscopy, highlighting its significance in stereochemical studies (Klika et al., 2000).
Corrosion Inhibition : Spirocyclopropane derivatives, including compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, have shown promising results in inhibiting corrosion of mild steel in acidic solutions, suggesting potential industrial applications (Chafiq et al., 2020).
Plasticizer Analysis : The compound is involved in studies related to the identification of new generation plasticizers, like 1,2-Cyclohexane dicarboxylic acid diisononyl ester, emphasizing its relevance in environmental chemistry (Dziwiński, Poźniak, & Lach, 2017).
Liquid-Liquid Partition Studies : Investigations of the molecular mechanism of liquid-liquid partition, especially solvation by associated solvents, were carried out using derivatives of 2-benzoylbenzoic acid, demonstrating its application in chromatography and separation science (Ciszewska & Soczewiński, 1975).
Aromatic Metabolism in Bacteria : Studies on benzoyl-coenzyme A, a key intermediate in anaerobic aromatic metabolism, have used derivatives of this compound to understand biological reduction processes, highlighting its use in microbiology and biochemistry (Koch, Eisenreich, Bacher, & Fuchs, 1993).
Propriétés
IUPAC Name |
2-benzoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQLUGZLPSVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylcyclohexanecarboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


